![molecular formula C17H14O2 B2884719 4,7-Dimethyl-3-phenylcoumarin CAS No. 218932-55-9](/img/structure/B2884719.png)
4,7-Dimethyl-3-phenylcoumarin
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Overview
Description
4,7-Dimethyl-3-phenylcoumarin is a derivative of coumarin, a family of heterocyclic molecules that are widely used in both organic and medicinal chemistry . Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis
The structure of 4,7-Dimethyl-3-phenylcoumarin was determined by X-ray crystallography . It crystallizes in the space group P2 1/a with cell parameters a= 15.290(3)Å, b= 6.5298(14)Å, c= 27.551(6)Å, β= 105.054(13)°, Z= 8, and V= 2656.2(9)Å3 .Chemical Reactions Analysis
The synthesis of 4,7-Dimethyl-3-phenylcoumarin involves the reaction of 2-hydroxy-4-dimethylaminobenzaldehyde with carbethoxy-benzylidene-triphenylphosphorane .Scientific Research Applications
Antifungal and Antiaflatoxigenic Activities
4,7-Dimethyl-3-phenylcoumarin, also known as 4-Hydroxy-7-methyl-3-phenylcoumarin, has shown potent antifungal and antiaflatoxigenic activities against Aspergillus flavus . The compound inhibits aflatoxin biosynthesis by downregulating the expression of aflD, aflK, aflQ, and aflR .
Inhibition of Aflatoxin Production
The compound is effective in suppressing aflatoxin production. It achieves this by downregulating the expression of genes involved in aflatoxin biosynthesis .
Medicinal Chemistry Applications
3-Phenylcoumarins, a family of heterocyclic molecules that includes 4,7-Dimethyl-3-phenylcoumarin, are widely used in both organic and medicinal chemistry . They have been used in the design of new drug candidates .
Synthetic Procedures
The compound has been used in various synthetic procedures. For instance, a highly regioselective and transition-metal free one-pot arylation of coumarins-3-carboxylic acid has been achieved using 4,7-Dimethyl-3-phenylcoumarin .
Inhibition of Neutrophil Extracellular Traps Formation
The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3’,4’-methylenedioxyphenyl]-coumarin has been found to inhibit the formation and release of neutrophil extracellular traps .
Safety and Hazards
Mechanism of Action
Target of Action
Coumarins, the class of compounds to which 4,7-dimethyl-3-phenylcoumarin belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular structures . The specific interactions depend on the structure of the coumarin derivative and the nature of the target.
Biochemical Pathways
Coumarins are involved in a variety of biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
Coumarins are generally well-absorbed and widely distributed in the body . They undergo metabolic transformations, often involving the liver, and are excreted via the kidneys . These properties influence the bioavailability of coumarins, including 4,7-Dimethyl-3-phenylcoumarin.
Result of Action
Coumarins are known to have a wide range of biological and therapeutic properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . It’s likely that 4,7-Dimethyl-3-phenylcoumarin has similar effects due to its structural similarity to other coumarins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,7-Dimethyl-3-phenylcoumarin. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
4,7-dimethyl-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-8-9-14-12(2)16(13-6-4-3-5-7-13)17(18)19-15(14)10-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPZLPMSNLJMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-3-phenylcoumarin |
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